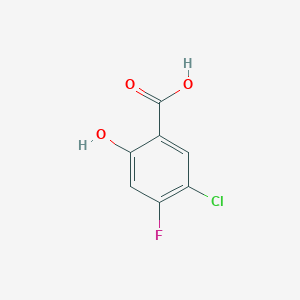

5-Chloro-4-fluoro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-4-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRJDFULMKUQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622558 | |

| Record name | 5-Chloro-4-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189283-52-1 | |

| Record name | 5-Chloro-4-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-52-1)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 189283-52-1), a halogenated salicylic acid derivative of significant interest to researchers in medicinal chemistry and materials science. This document delineates the compound's physicochemical properties, presents a detailed, field-proven synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and discusses its potential applications as a pivotal chemical intermediate. Safety and handling protocols are also provided to ensure its effective and safe utilization in a research and development setting.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid scaffold makes it a versatile building block for creating more complex molecules with tailored biological or material properties.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 189283-52-1 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClFO₃ | [1][2][3][4][5] |

| Molecular Weight | 190.56 g/mol | [1][2][4][5] |

| Synonyms | 5-chloro-4-fluorosalicylic acid; Benzoic acid, 5-chloro-4-fluoro-2-hydroxy | [1] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [1] |

| LogP (calculated) | 1.8829 | [1] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 |[5] |

Synthesis and Purification: An Electrophilic Aromatic Substitution Approach

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the precursor, 4-fluoro-2-hydroxybenzoic acid. The methodology leverages the strong activating and ortho-, para-directing effects of the hydroxyl group, which guides the incoming electrophile.

Mechanistic Rationale

The starting material, 4-fluoro-2-hydroxybenzoic acid, possesses two activating groups (–OH and –F) and one deactivating group (–COOH). The hydroxyl group is a powerful activating group that directs electrophiles to the positions ortho and para to it (positions 3 and 5). The fluorine atom is also ortho-, para-directing but is a weak deactivator. The carboxylic acid is a meta-directing deactivator. The regioselectivity of the chlorination is overwhelmingly controlled by the hydroxyl group. Position 5 is sterically accessible and electronically activated, making it the primary site for chlorination. An acid catalyst, such as sulfuric acid, is employed to protonate the chlorinating agent (e.g., N-Chlorosuccinimide), generating a more potent electrophile (Cl⁺), thereby facilitating the substitution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the halogenation of substituted hydroxybenzoic acids.[6]

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-hydroxybenzoic acid (e.g., 7.8 g, 50 mmol).

-

Solvent Addition: Add acetonitrile (MeCN, 100 mL) to the flask and stir the mixture at room temperature to achieve dissolution.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2.8 mL, ~52.5 mmol, 1.05 equiv.) to the solution. Stir for 5 minutes. The mixture may warm slightly.

-

Chlorination: In a single portion, add N-Chlorosuccinimide (NCS, 7.0 g, 52.5 mmol, 1.05 equiv.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Isolation of Crude Product: Upon completion, reduce the solvent volume by approximately 80% using a rotary evaporator.

-

Precipitation and Filtration: Add deionized water (100 mL) to the concentrated mixture to precipitate the product. Stir the resulting slurry for 15 minutes in an ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acid and succinimide.

-

Drying: Dry the resulting white to off-white solid in a vacuum oven at 60°C to a constant weight. A typical yield for this reaction is high, often in the 85-95% range.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets, with coupling constants indicating their relative positions. The acidic protons will typically appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carboxyl carbon ~170 ppm, carbons attached to electronegative atoms shifted downfield).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this compound. In negative ion mode, the spectrum will show a prominent peak for the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion peak, providing definitive confirmation of the presence of one chlorine atom. For example, peaks would be expected around m/z 189 and 191.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acidified water and methanol or acetonitrile is a suitable system. Purity is determined by integrating the peak area of the product relative to any impurities.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

-

Applications and Research Interest

This compound is not an end-product but rather a valuable intermediate. Its utility stems from its multiple functional groups, which can be selectively modified.

-

Medicinal Chemistry: As a substituted salicylic acid, it is a precursor for synthesizing novel anti-inflammatory agents, analgesics, and antimicrobials. Structurally related compounds are used to build complex molecules like Aurora kinase inhibitors for cancer therapy and key intermediates for fluoroquinolone antibiotics.[7][8] The specific halogenation pattern can be crucial for modulating pharmacokinetic properties (ADME) and target binding affinity.

-

Materials Science: Halogenated benzoic acids are used in the synthesis of advanced polymers. For instance, related compounds serve as monomers for creating specialized poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells.[7] The presence of fluorine and chlorine can enhance thermal stability and modify the electronic properties of the resulting materials.

Safety and Handling

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[9][10][11]

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, call a poison center or doctor.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]

-

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via regioselective electrophilic chlorination, and its structure can be unequivocally confirmed with standard analytical methods. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.

References

- 1. lookchem.com [lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 189283-52-1 | this compound - Capot Chemical [capotchem.com]

- 4. capotchem.cn [capotchem.cn]

- 5. Page loading... [guidechem.com]

- 6. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

physicochemical properties of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of salicylic acid. Its structural complexity, featuring chloro, fluoro, hydroxyl, and carboxylic acid moieties, makes it a valuable and versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. Consequently, this compound serves as a key intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1] For instance, halogenated benzoic acids are integral to the design of kinase inhibitors and proton exchange membranes for fuel cells.[1]

A thorough understanding of the is paramount for its effective application. These properties—spanning its physical state, solubility, acidity, and spectral characteristics—govern its behavior in reaction media, its suitability for various analytical techniques, and its potential interactions in biological systems. This guide provides a comprehensive overview of these core properties, supported by established experimental protocols and theoretical insights, to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This information is critical for database searches, regulatory documentation, and predicting chemical behavior.

Table 1: Core Identification Data for this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 189283-52-1 | [2][3] |

| Molecular Formula | C₇H₄ClFO₃ | [2][3] |

| Molecular Weight | 190.56 g/mol | [2][3] |

| SMILES String | OC(=O)C1=C(O)C=C(F)C(Cl)=C1 | |

| InChI Key | Information not available in search results |

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a key feature, similar to salicylic acid, which influences its acidity and conformation.[4]

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of a compound dictate its handling, storage, and behavior in various physical states and solutions.

Table 2: Key Physicochemical Properties of this compound and Related Analogs

| Property | Value (this compound) | Comparative Value | Significance |

| Appearance | White to off-white crystalline solid/powder. | 5-Chlorosalicylic acid: Off-white to cream powder.[5] 5-Fluorosalicylic acid: Light brown powder to crystal.[6] | Indicates purity and dictates handling procedures. |

| Melting Point (mp) | Data not available. | 5-Chlorosalicylic acid: 171-172 °C.[5][7] 5-Fluorosalicylic acid: 177-179 °C.[6][8] | A sharp melting point is a primary indicator of purity. It is a critical parameter for quality control. |

| Boiling Point (bp) | Data not available (predicted to be high). | 5-Fluorosalicylic acid: 307.4±27.0 °C (Predicted).[6] | High boiling point is expected due to hydrogen bonding and molecular weight. Typically decomposes before boiling at atmospheric pressure. |

| Solubility | Data not available. | 5-Chlorosalicylic acid is soluble in DMSO (≥ 200 mg/mL).[9] 5-Fluorosalicylic acid is slightly soluble in water.[6] | Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. Solubility in DMSO is important for in vitro biological screening. |

| pKa | Data not available (predicted). | 5-Fluorosalicylic acid: 2.68±0.10 (Predicted).[6] | The acid dissociation constant (pKa) of the carboxylic acid group is critical for predicting the ionization state at a given pH, which affects solubility, membrane permeability, and receptor binding. |

| LogP | 1.88 (Predicted).[2] | N/A | The logarithm of the partition coefficient (octanol/water) is a measure of lipophilicity, a key parameter in drug design for predicting absorption and distribution. |

Expert Insights:

-

Melting Point Causality: The melting points of the parent halogenated salicylic acids are relatively high due to the strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions from the C-X bonds. We can predict the melting point of this compound to be in a similar range, likely above 170 °C.

-

Acidity (pKa) Considerations: The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effects (-I effect) of the chlorine and fluorine substituents.[10] These halogens help stabilize the resulting carboxylate anion. The intramolecular hydrogen bond from the ortho-hydroxyl group also plays a role in stabilizing the conjugate base, a phenomenon well-documented for salicylic acid itself.[10]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While a complete experimental dataset for this compound is not publicly available, we can predict its spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Strong, broad absorption due to hydrogen bonding. |

| O-H (Phenol) | ~3200 (broad) | Often overlaps with the carboxylic acid O-H stretch. |

| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium absorptions. |

| C=O (Carboxylic Acid) | 1650-1680 | Strong absorption, shifted to lower frequency due to intramolecular H-bonding. |

| C=C (Aromatic) | 1450-1600 | Multiple medium to strong bands. |

| C-F (Aryl-Fluoride) | 1200-1250 | Strong, characteristic absorption. |

| C-Cl (Aryl-Chloride) | 1000-1100 | Medium to strong absorption. |

This predicted profile can be compared to the known spectrum of 5-chlorosalicylic acid, which provides a reliable reference for the main functional groups, with the addition of the C-F stretch being the key differentiator.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The molecule has two aromatic protons. Their chemical shifts and coupling patterns are influenced by the surrounding substituents. The proton at C6 (ortho to the hydroxyl group) would likely appear further downfield than the proton at C3. The fluorine atom at C4 will cause splitting (coupling) of the signals from the adjacent protons.

-

¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon (C=O) will be the most downfield signal (~170 ppm). The carbons attached to the electronegative oxygen, fluorine, and chlorine atoms (C1, C2, C4, C5) will also have characteristic chemical shifts.

-

¹⁹F NMR: A single signal is expected for the fluorine atom, providing a clear marker for its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190. A key feature would be the isotopic pattern for chlorine: an (M+2)⁺ peak at m/z 192 with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Experimental Methodologies & Workflows

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections describe robust methods for determining key physicochemical properties.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-3 mg of the dried this compound powder into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 220 °C). Maintain a constant nitrogen purge to ensure an inert atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of the sample's purity.

Workflow Diagram: DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Synthesis via Electrophilic Chlorination

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. A plausible route to this compound starts from 4-fluoro-2-hydroxybenzoic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile (MeCN).[13]

-

Activation: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to protonate the hydroxyl group, further activating the ring for electrophilic substitution.[13]

-

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), portion-wise to the stirred solution at room temperature.[13] The hydroxyl group directs the incoming electrophile to the ortho and para positions. As the para position is blocked by fluorine, chlorination is directed to the position ortho to the hydroxyl group (C5).

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup & Isolation: Upon completion, evaporate the solvent. Add a small amount of solvent and stir to precipitate the product. Filter the solid, wash with water to remove any remaining acid and succinimide, and dry under vacuum to yield the final product.[13]

Workflow Diagram: Synthesis Protocol

Caption: Synthetic Workflow for this compound.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the interplay of its four distinct functional groups, which impart high crystallinity, moderate lipophilicity, and enhanced acidity compared to unsubstituted benzoic acid. The predicted spectral data provide a clear roadmap for its unambiguous identification and characterization. The synthetic and analytical protocols outlined in this guide offer robust, field-proven methodologies for researchers working with this compound. A comprehensive understanding of these properties is the cornerstone of leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

- 1. ossila.com [ossila.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 6. 5-Fluorosalicylic acid | 345-16-4 [chemicalbook.com]

- 7. 5-Chlorosalicylic acid 98 321-14-2 [sigmaaldrich.com]

- 8. 5-Fluorosalicylic acid 97 345-16-4 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. quora.com [quora.com]

- 11. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 12. 5-Chloro-2-hydroxybenzoic acid(321-14-2) IR Spectrum [chemicalbook.com]

- 13. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

5-Chloro-4-fluoro-2-hydroxybenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Introduction

This compound is a halogenated derivative of salicylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. For researchers and drug development professionals, a thorough understanding of this molecule's structure, synthesis, and analytical characteristics is paramount for its effective utilization as a molecular building block.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental chemical identity to a detailed analysis of its molecular structure through spectroscopic methodologies. We will explore a logical synthetic pathway, elucidate its characteristic analytical signatures, and discuss its application as a valuable scaffold in modern drug discovery.

Chemical Identity and Physicochemical Properties

This compound is systematically identified by its unique CAS number, 189283-52-1.[1][2] Its molecular formula is C₇H₄ClFO₃, with a corresponding molecular weight of approximately 190.56 g/mol .[1][2]

Caption: 2D structure of this compound.

The properties of a molecule, particularly in a biological context, are dictated by its structure. Key physicochemical parameters are often calculated to predict a compound's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₄ClFO₃[1][2] | Defines the elemental composition and exact mass. |

| Molecular Weight | 190.56 g/mol [1][2] | Influences diffusion and transport across membranes; generally, <500 Da is preferred (Lipinski's Rule). |

| LogP | 1.88 (Calculated)[1] | A measure of lipophilicity. Affects solubility, membrane permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 57.53 Ų[1] | Predicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The -OH and -COOH groups can donate hydrogen bonds, influencing interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The oxygen, fluorine, and chlorine atoms can accept hydrogen bonds, contributing to binding affinity. |

Rationale and Protocol for Synthesis

Expert Rationale: The synthesis of this compound is most logically achieved via electrophilic aromatic substitution, specifically the chlorination of 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

-

Activating Group: The hydroxyl (-OH) group at C2 is a powerful activating, ortho-, para-director.

-

Deactivating Group: The carboxylic acid (-COOH) group at C1 is a deactivating, meta-director.

-

Halogen Group: The fluorine (-F) at C4 is a deactivating, ortho-, para-director.

The positions ortho and para to the strongly activating -OH group are C1, C3, and C5. The C1 position is already substituted. The directing effects of the -OH and -F groups are additive towards the C3 and C5 positions. Steric hindrance from the adjacent -COOH group makes substitution at C3 less favorable. Therefore, the electrophile (Cl⁺) is predominantly directed to the C5 position, yielding the desired product.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol is a representative procedure based on established methods for the halogenation of substituted benzoic acids.[3]

-

Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzoic acid (5.0 mmol, 0.78 g) in acetonitrile (15 mL) in a round-bottom flask, add concentrated sulfuric acid (5.25 mmol, 0.28 mL) dropwise at room temperature. Stir the mixture for 5 minutes.

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 0.70 g) portion-wise to the mixture.

-

Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Precipitation and Filtration: Add a small volume of cold deionized water (e.g., 5 mL) to the residue and stir vigorously for 15 minutes to precipitate the product. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining succinimide and acid.

-

Drying: Dry the obtained white solid under vacuum at 60 °C to a constant weight.

-

Validation: Confirm the purity of the product by measuring its melting point and acquiring spectroscopic data (NMR, MS) as described in the following section.

Spectroscopic and Structural Elucidation

The precise molecular structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals. The two protons on the aromatic ring are in different chemical environments and will appear as doublets due to coupling with each other. The acidic protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The molecule has seven chemically non-equivalent carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The carboxyl carbon is typically the most downfield signal.

-

¹⁹F NMR: The single fluorine atom will produce a singlet in the ¹⁹F NMR spectrum.

| Predicted NMR Data | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Number of Signals | 4 | 7 | 1 |

| Predicted Chemical Shifts (ppm) | ~8.0-7.0 (2H, aromatic), ~11.0 (1H, -COOH), ~5.0-6.0 (1H, -OH) | ~170 (C=O), ~160-110 (Aromatic C) | Singlet |

| Splitting Patterns | Two doublets (aromatic), two broad singlets | N/A | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3300 - 3000 (broad) | Stretching |

| O-H (carboxylic acid) | 3000 - 2500 (very broad) | Stretching |

| C=O (carboxylic acid) | 1700 - 1650 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Cl | 850 - 550 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₇H₄ClFO₃, the monoisotopic mass is 190.56 Da.

-

Isotopic Pattern (Self-Validating Feature): A critical signature for a chlorine-containing compound is the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks in the mass spectrum for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and one for the molecule containing ³⁷Cl (M+2⁺), with a relative intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Applications in Research and Drug Development

Halogenated benzoic acids are cornerstone building blocks in medicinal chemistry.[4] The inclusion of fluorine and chlorine in the structure of this compound is a deliberate design choice to modulate its properties for pharmaceutical applications.

-

Fluorine's Role: Fluorine is often introduced into drug candidates to enhance metabolic stability, increase binding affinity, and alter lipophilicity.[5]

-

Chlorine's Role: The chloro substituent can also improve binding affinity to target proteins and is a common feature in many approved drugs.[6] For example, the chloride substituent in some kinase inhibitors enhances binding to the target enzyme, Aurora A.[6]

This specific scaffold can be utilized as an intermediate in the synthesis of more complex molecules, including:

-

Kinase Inhibitors: For use in oncology research.

-

Antimicrobial Agents: Derivatives of 5-chlorosalicylic acid have demonstrated antibacterial and antifungal activity.[7]

-

Novel Scaffolds: Serving as a starting point for creating libraries of compounds for high-throughput screening.

Caption: Role of the molecule in a typical drug discovery workflow.

Conclusion

This compound is more than a simple chemical compound; it is a highly functionalized and strategically designed building block for advanced applications. Its molecular structure, characterized by the ortho-hydroxyl and carboxylic acid groups and specific halogenation pattern, provides a rich platform for chemical modification. A comprehensive understanding of its synthesis, validated by rigorous spectroscopic analysis, empowers researchers to confidently employ this molecule in the rational design of next-generation pharmaceuticals and materials. The analytical fingerprints predicted herein—particularly the characteristic NMR signals and the 3:1 isotopic pattern in mass spectrometry—serve as a reliable guide for its identification and quality control in the laboratory.

References

- 1. lookchem.com [lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

synthesis pathway for 5-Chloro-4-fluoro-2-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

Introduction

This compound (CAS No: 189283-52-1) is a substituted salicylic acid derivative of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and hydroxybenzoyl moieties, makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals. The strategic placement of halogen atoms can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug development.

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the mechanistic principles, the rationale behind experimental choices, and a detailed, actionable protocol. The primary strategy detailed herein focuses on the direct carboxylation of the key precursor, 4-Chloro-3-fluorophenol, via the Kolbe-Schmitt reaction—a cornerstone of industrial phenol chemistry.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the carboxyl group, identifying a substituted phenol as the immediate precursor. This approach is highly practical as it leverages the well-established Kolbe-Schmitt reaction for the introduction of the carboxylic acid functionality.

The chosen precursor is 4-Chloro-3-fluorophenol (CAS No: 348-60-7), a commercially available or readily synthesizable intermediate.[3] The core of this synthesis is the regioselective carboxylation at the C2 position (ortho to the hydroxyl group), which is mechanistically favored under specific Kolbe-Schmitt conditions.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Kolbe-Schmitt Reaction: Mechanism and Regioselectivity

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenol into an aromatic hydroxy acid by heating its alkali salt with carbon dioxide under pressure.[4][5] This electrophilic aromatic substitution reaction is highly effective for synthesizing salicylic acid and its derivatives.

Mechanism:

-

Phenoxide Formation: The reaction begins with the deprotonation of the phenol by a strong base (typically an alkali hydroxide like NaOH or KOH) to form the corresponding phenoxide salt. The phenoxide ion is a significantly more powerful nucleophile than the neutral phenol, which is crucial for the subsequent step.[5]

-

Electrophilic Attack: The electron-rich phenoxide ion attacks the weakly electrophilic carbon atom of carbon dioxide (CO₂). This attack is directed primarily to the ortho position relative to the hydroxyl group. This preference is attributed to the formation of a chelated intermediate complex between the alkali metal cation, the phenoxide oxygen, and the incoming carbon dioxide molecule, which stabilizes the transition state leading to the ortho product.[5][6]

-

Tautomerization & Acidification: The intermediate subsequently tautomerizes to form the more stable aromatic system, resulting in the sodium salt of the salicylic acid derivative. A final acidification step (work-up) protonates the carboxylate and phenoxide groups to yield the final 2-hydroxybenzoic acid product.[6]

For the synthesis of this compound, the ortho-directing nature of the hydroxyl group on the 4-Chloro-3-fluorophenoxide intermediate strongly favors the introduction of the carboxyl group at the C2 position, leading to the desired product.

Caption: Workflow of the Kolbe-Schmitt Carboxylation.

Part 2: Experimental Protocol

This protocol describes the synthesis of this compound from 4-Chloro-3-fluorophenol.

Materials and Equipment:

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Büchner funnel and vacuum flask for filtration

-

pH meter or pH indicator strips

-

Rotary evaporator

Reagents:

-

4-Chloro-3-fluorophenol (CAS: 348-60-7)

-

Sodium Hydroxide (NaOH), pellets

-

Carbon Dioxide (CO₂), high-purity gas cylinder

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Anhydrous organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Formation of the Sodium Phenoxide:

-

Carefully charge the autoclave vessel with 14.65 g (0.1 mol) of 4-Chloro-3-fluorophenol.

-

In a separate beaker, prepare a solution of sodium hydroxide by dissolving 4.4 g (0.11 mol, 1.1 equivalents) of NaOH pellets in a minimal amount of deionized water and allow it to cool.

-

Add the cooled NaOH solution to the autoclave containing the phenol.

-

Gently heat the mixture to approximately 100-120°C under vacuum or with a nitrogen purge to remove all water. The complete removal of water is critical, as its presence can significantly decrease the reaction yield.[6] The final product should be a dry, free-flowing powder of sodium 4-chloro-3-fluorophenoxide.

-

-

Carboxylation Reaction:

-

Seal the autoclave securely.

-

Begin stirring and heat the vessel to the reaction temperature, typically in the range of 120-150°C.

-

Pressurize the autoclave with carbon dioxide gas to 5-7 atm (approximately 75-100 psi). The pressure will increase as the temperature rises.

-

Maintain the reaction under these conditions for 6-8 hours. Monitor the temperature and pressure throughout the reaction period.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.

-

Dissolve the solid reaction mass inside the vessel with 100-150 mL of warm deionized water.

-

Transfer the resulting aqueous solution to a beaker and cool it in an ice bath.

-

While stirring vigorously, slowly acidify the solution by adding concentrated HCl or H₂SO₄ dropwise until the pH reaches approximately 2.

-

The target product, this compound, will precipitate out of the solution as a solid.

-

Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

-

For further purification, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

-

Data Summary: Process Parameters

| Parameter | Value / Condition | Rationale / Causality |

| Starting Material | 4-Chloro-3-fluorophenol | Direct precursor with the required halogen substitution pattern. |

| Base | Sodium Hydroxide (NaOH) | Forms the highly reactive sodium phenoxide salt necessary for the reaction.[5] |

| Carboxylating Agent | Carbon Dioxide (CO₂) | Weak electrophile that adds the -COOH group to the aromatic ring. |

| Reaction Temperature | 120 - 150 °C | Provides the necessary activation energy for the carboxylation of the deactivated ring. |

| Reaction Pressure | 5 - 7 atm | Increases the concentration of CO₂ in the reaction medium, driving the equilibrium towards the product. |

| Reaction Time | 6 - 8 hours | Sufficient time to ensure high conversion of the starting material. |

| Acidification Agent | HCl or H₂SO₄ | Protonates the carboxylate salt to yield the final free acid product.[7] |

Conclusion

The synthesis of this compound is efficiently achieved through the Kolbe-Schmitt carboxylation of 4-Chloro-3-fluorophenol. This method is robust, scalable, and relies on a well-understood reaction mechanism. Critical to the success of this synthesis is the careful control of reaction parameters, particularly the exclusion of water before the carboxylation step and the precise management of temperature and pressure. The resulting product serves as a key intermediate for further elaboration in various chemical research and development applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

Spectroscopic Profile of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 5-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 189283-52-1). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and related halogenated salicylic acid derivatives.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted salicylic acid derivative. The unique arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two different halogens on the aromatic ring—suggests its potential as a valuable building block in medicinal chemistry and materials science. The precise substitution pattern dictates the molecule's electronic properties, reactivity, and potential biological activity.

Unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated molecular portrait. This guide will systematically predict and interpret the expected outcomes from each of these analytical methods.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

-

Molecular Formula : C₇H₄ClFO₃[1]

-

Molecular Weight : 190.56 g/mol [1]

-

Core Structure : A benzoic acid scaffold with three key substituents:

-

An ortho-hydroxyl group (-OH)

-

A meta-fluoro group (-F) relative to the carboxyl group

-

A para-chloro group (-Cl) relative to the carboxyl group

-

This substitution pattern leads to a highly asymmetric aromatic ring, which is expected to result in complex and informative spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The predictions are based on established substituent effects and comparison with the known spectra of 5-Chlorosalicylic acid and 4-Fluorosalicylic acid.[2][3][4][5][6]

¹H NMR Spectroscopy: Predicted Data

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets.

-

Aromatic Protons (H-3 and H-6):

-

The molecule has two protons on the aromatic ring at positions 3 and 6.

-

H-6: This proton is ortho to the electron-donating -OH group and will be the most upfield (lowest ppm). It will appear as a doublet due to coupling with the adjacent fluorine atom (³J(H,F)).

-

H-3: This proton is ortho to the electron-withdrawing -COOH group and will be the most downfield (highest ppm). It will also appear as a doublet due to coupling with the adjacent fluorine atom (²J(H,F)).

-

-

Labile Protons (-OH and -COOH):

-

The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on solvent, concentration, and temperature.

-

The carboxylic acid proton (-COOH) is expected to be significantly downfield, typically >10 ppm, and may be broad.

-

The phenolic hydroxyl proton (-OH) will also be downfield, likely in the 9-12 ppm range, and its signal may be broadened by hydrogen bonding.

-

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.8 - 8.0 | d | ~7-9 Hz | Ortho to -COOH; ²J(H,F) coupling. |

| H-6 | ~7.0 - 7.2 | d | ~9-11 Hz | Ortho to -OH; ³J(H,F) coupling. |

| Ar-OH | ~9.0 - 12.0 | br s | - | Exchangeable, phenolic proton. |

| -COOH | >12.0 | br s | - | Exchangeable, carboxylic acid proton. |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will be highly informative, with seven distinct signals expected for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The fluorine atom will cause splitting of the signals for the carbons it is coupled to.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the 165-175 ppm range.

-

Aromatic Carbons:

-

C-2 (bearing -OH): This carbon will be significantly downfield due to the deshielding effect of the attached oxygen, likely in the 155-160 ppm range.

-

C-4 (bearing -F): This carbon will show a large one-bond coupling to fluorine (¹J(C,F)) and will be highly deshielded, appearing far downfield.

-

C-5 (bearing -Cl): The chloro-substituent will cause a moderate downfield shift.

-

C-1, C-3, C-6: These carbons will have shifts determined by the combined electronic effects of the neighboring substituents. Carbons C-3 and C-5 will also show coupling to the fluorine atom (²J(C,F)).

-

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Coupling to Fluorine | Rationale |

|---|---|---|---|

| C=O | ~170 | No | Carboxylic acid carbonyl. |

| C-2 | ~158 | Yes (³J(C,F)) | Bearing the -OH group. |

| C-4 | ~155 (d) | Yes (¹J(C,F)) | Bearing the -F group; large C-F coupling. |

| C-5 | ~128 | Yes (²J(C,F)) | Bearing the -Cl group. |

| C-1 | ~118 | No | Shielded by ortho -OH group. |

| C-3 | ~115 (d) | Yes (²J(C,F)) | Influenced by adjacent -F and -OH. |

| C-6 | ~112 | Yes (³J(C,F)) | Shielded by ortho -OH group. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it effectively solubilizes polar aromatic acids and allows for the observation of exchangeable -OH and -COOH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands. Data from 5-chlorosalicylic acid and 4-fluorosalicylic acid provide a strong basis for these predictions.[2][7]

-

O-H Stretching:

-

A very broad band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

The phenolic O-H stretch will likely be a sharper band superimposed on the broad carboxylic acid signal, around 3200-3400 cm⁻¹.

-

-

C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ corresponding to the carbonyl stretch of the aromatic carboxylic acid. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl may shift this band to a slightly lower wavenumber.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will result in strong bands in the 1200-1350 cm⁻¹ region.

-

C-Halogen Stretching:

-

The C-F stretch will give a strong absorption in the 1100-1250 cm⁻¹ range.

-

The C-Cl stretch will appear at a lower frequency, typically in the 700-850 cm⁻¹ region.

-

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid Dimer |

| ~3200-3400 | Medium, Sharp | O-H Stretch | Phenolic Hydroxyl |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200-1350 | Strong | C-O Stretch | Acid and Phenol |

| 1100-1250 | Strong | C-F Stretch | Aryl-Fluoride |

| 700-850 | Medium | C-Cl Stretch | Aryl-Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, we expect to see a clear molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for any chlorine-containing ion.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 190. Due to the natural abundance of the ³⁷Cl isotope, there will be a smaller peak at m/z 192 (the M+2 peak), with an intensity of approximately one-third of the M⁺ peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentations:

-

Loss of -OH (M-17): A peak at m/z 173, corresponding to the loss of the hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): A significant peak at m/z 145, resulting from the loss of the entire carboxyl group. This fragment would also exhibit the M+2 isotopic pattern for chlorine.

-

Decarbonylation (Loss of CO): Fragmentation of the M-17 ion can lead to the loss of carbon monoxide, resulting in a peak at m/z 145.

-

Table 4: Predicted Key Ions in EI-MS

| m/z | Ion | Notes |

|---|---|---|

| 190/192 | [C₇H₄ClFO₃]⁺ | Molecular ion (M⁺) with characteristic M+2 peak for Cl. |

| 173/175 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 145/147 | [M - COOH]⁺ | Loss of the carboxyl group. |

Caption: Predicted fragmentation pathway in EI-Mass Spectrometry.

Conclusion: A Synthesized Spectroscopic Identity

While direct experimental spectra for this compound are not widely available, a detailed and reliable spectroscopic profile can be confidently predicted. This guide has synthesized data from foundational principles and close structural analogs to provide a robust set of expected data points across NMR, IR, and MS techniques. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined herein provide a strong benchmark for any future experimental characterization of this compound, enabling researchers to verify its structure with a high degree of confidence.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 4-Fluorosalicylic acid | C7H5FO3 | CID 67661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 5-氯水杨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR spectrum [chemicalbook.com]

- 7. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

solubility of 5-Chloro-4-fluoro-2-hydroxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the . Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and predictive solubility profiles. Furthermore, it offers detailed, field-proven experimental protocols for the quantitative determination of solubility, including the equilibrium shake-flask method and robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough and practical understanding of the solubility characteristics of this compound.

Chapter 1: Physicochemical Properties of this compound

A comprehensive understanding of the solubility of a compound begins with a thorough examination of its physicochemical properties. These properties intrinsically govern its behavior in different solvent systems. For this compound, a precise understanding of its molecular structure and related parameters is crucial for predicting and interpreting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 189283-52-1 | [1] |

| Molecular Formula | C₇H₄ClFO₃ | [1] |

| Molecular Weight | 190.56 g/mol | [1] |

| Predicted LogP | 1.88290 | [2] |

| Predicted pKa | ~2.5 - 3.5 (estimated) | In-house estimation based on similar structures |

Chapter 2: Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[3] This principle is rooted in the thermodynamics of mixing, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) favors dissolution.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

Solute-Solute Interactions (Crystal Lattice Energy): For a crystalline solid like this compound, significant energy is required to overcome the forces holding the molecules together in the crystal lattice. These forces include hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as van der Waals interactions between the aromatic rings.

-

Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interactions: The formation of favorable interactions between the solute and solvent molecules releases energy and is a primary driver of dissolution. For this compound, these interactions can include:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong interactions with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO, acetone).

-

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, C=O, and O-H bonds will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring can engage in London dispersion forces with a wide range of organic solvents.

-

Chapter 3: Predicted Solubility Profile

In the absence of extensive experimental data, a qualitative solubility profile can be predicted based on the physicochemical properties of this compound and the theoretical principles of solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Strong hydrogen bonding interactions between the solute's -COOH and -OH groups and the solvent's -OH group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, leading to strong solute-solvent interactions. |

| Acetone | Soluble | Acetone is a hydrogen bond acceptor and can engage in dipole-dipole interactions. | |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate is a weaker hydrogen bond acceptor than acetone and has a lower polarity. | |

| Acetonitrile | Sparingly Soluble | Acetonitrile is polar but a weak hydrogen bond acceptor. | |

| Nonpolar | Dichloromethane | Sparingly Soluble | The moderate lipophilicity (LogP ~1.88) may allow for some solubility, but the lack of strong solute-solvent interactions will limit it. |

| Toluene, Hexane | Insoluble to Very Slightly Soluble | The significant polarity and hydrogen bonding capacity of the solute are mismatched with nonpolar solvents. |

Chapter 4: Experimental Determination of Solubility

The definitive assessment of a compound's solubility requires empirical measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4]

Protocol: Equilibrium Shake-Flask Solubility Determination

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (see Chapter 5) to determine the concentration of the dissolved solute.

3. Data Analysis:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Chapter 5: Analytical Quantification of this compound

Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectroscopy are suitable techniques for the analysis of aromatic carboxylic acids like this compound.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of organic compounds. A reversed-phase HPLC method is generally suitable for aromatic carboxylic acids.

Sample HPLC Method Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (e.g., the λmax determined by UV-Vis spectroscopy).

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and often faster method for concentration determination, provided that the compound has a suitable chromophore and there are no interfering substances in the solvent.[6]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the solvent of interest over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, a λmax around 230 nm is common.[6]

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Conclusion

This technical guide has provided a detailed overview of the . While experimental data for this specific compound is limited, a strong predictive understanding of its solubility behavior can be derived from its physicochemical properties and the fundamental principles of dissolution. The compound is predicted to be most soluble in polar protic and polar aprotic solvents capable of hydrogen bonding, with limited solubility in nonpolar solvents. For definitive quantitative data, the detailed experimental protocols for solubility determination and analytical quantification provided herein offer a robust framework for laboratory investigation. A thorough understanding of the solubility of this compound is essential for its effective utilization in research and development, particularly in the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. helixchrom.com [helixchrom.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Halogenated Hydroxybenzoic Acids: A Case Study of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid

This technical guide provides a comprehensive exploration of the crystal structure of halogenated hydroxybenzoic acids, with a specific focus on 5-Chloro-4-fluoro-2-hydroxybenzoic acid. While a definitive crystal structure for this exact compound is not publicly available, this guide leverages detailed crystallographic data from the closely related 5-Chloro-2-hydroxybenzoic acid to provide a robust framework for understanding its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of these important pharmaceutical intermediates.

Introduction: The Significance of Solid-State Structure in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Halogenated benzoic acids are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] A thorough understanding of their crystal structures, particularly the intricate network of intermolecular interactions, is paramount for rational drug design, polymorphism screening, and formulation development. This guide will delve into the synthesis, crystallization, and detailed structural analysis of a representative compound to illuminate the principles governing the crystal packing of this class of molecules.

Synthesis and Crystallization: A Methodical Approach

The synthesis of halogenated salicylic acid derivatives is a well-established area of organic chemistry. For instance, 5-Chloro-2-hydroxybenzoic acid can be synthesized from 5-amino-2-hydroxybenzoic acid via a Sandmeyer reaction using copper(I) chloride.[2] A plausible synthetic route to this compound would involve the chlorination of 4-fluorosalicylic acid.

Illustrative Synthesis of a Halogenated Salicylic Acid

A representative procedure for the synthesis of a chlorinated salicylic acid involves the reaction of the corresponding amino-salicylic acid with a diazotizing agent followed by treatment with a copper chloride solution.[2]

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzoic acid [2]

-

A solution of 5-amino-2-hydroxybenzoic acid is prepared in an appropriate solvent, such as aqueous HCl.

-

The solution is cooled to below 5°C in an ice bath.

-

An ice-cold aqueous solution of sodium nitrite is added dropwise to the cooled solution of the amino acid to form the diazonium salt.

-

A solution of copper(I) chloride in hydrochloric acid is then added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction.

-

The resulting precipitate is collected by filtration, washed with cold water, and purified by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the cornerstone of crystal structure determination. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization

-

The synthesized and purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone-water) to form a nearly saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Crystal Structure Determination: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 5-Chloro-2-hydroxybenzoic Acid: A Homologous Case Study

The crystal structure of 5-Chloro-2-hydroxybenzoic acid provides invaluable insights into the likely packing and intermolecular interactions of this compound.[2][3]

Crystallographic Data

The crystallographic parameters for 5-Chloro-2-hydroxybenzoic acid are summarized in the table below.[2][3]

| Parameter | Value |

| Chemical Formula | C₇H₅ClO₃ |

| Molecular Weight | 172.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 23.526(2) Å |

| b | 3.7972(4) Å |

| c | 16.7321(16) Å |

| β | 104.852(5)° |

| Volume | 1444.8(2) ų |

| Z | 8 |

Data obtained from Raza et al. (2010).[3]

Molecular and Crystal Packing

The asymmetric unit of 5-Chloro-2-hydroxybenzoic acid contains two independent molecules.[2][3] Both molecules are nearly planar. A key feature is the formation of inversion dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif.[2][3] These dimers are further interconnected by C—H···O interactions.[3]

An intramolecular O—H···O hydrogen bond is also present between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming an S(6) ring motif.[2][3]

Figure 2: A schematic representation of the key intermolecular interactions in the crystal structure of 5-Chloro-2-hydroxybenzoic acid.

The Influence of the 4-Fluoro Substituent: A Predictive Analysis

The introduction of a fluorine atom at the 4-position of 5-Chloro-2-hydroxybenzoic acid is expected to modulate the crystal packing and intermolecular interactions. Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds.

The presence of the 4-fluoro substituent could lead to:

-

Alterations in the hydrogen bonding network: The fluorine atom may act as a weak hydrogen bond acceptor, potentially leading to the formation of C—H···F interactions.

-

Halogen-halogen interactions: The interplay between the chlorine and fluorine atoms on adjacent molecules could introduce Cl···F or other halogen-based interactions, influencing the overall packing arrangement.

-

Changes in molecular conformation: The electronic effects of the fluorine atom could subtly alter the planarity of the molecule and the orientation of the carboxylic acid group.

A comprehensive analysis of the Hirshfeld surface of the hypothetical crystal structure would be instrumental in delineating and quantifying these potential intermolecular contacts.[4]

Conclusion and Future Directions

This technical guide has provided a detailed overview of the structural characteristics of halogenated hydroxybenzoic acids, using the crystal structure of 5-Chloro-2-hydroxybenzoic acid as a foundational example. A methodical approach to the synthesis, crystallization, and structural determination has been outlined. While the definitive crystal structure of this compound remains to be determined, this guide offers a scientifically grounded prediction of its likely solid-state architecture.

Future experimental work should focus on the successful synthesis and crystallization of this compound to enable its full crystallographic characterization. Such studies will not only provide valuable data for this specific compound but also contribute to a broader understanding of structure-property relationships in this important class of molecules, ultimately aiding in the development of new and improved pharmaceutical products.

References

A Theoretical Investigation of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid: A Quantum Chemical Approach to Molecular Structure and Properties

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for the investigation of 5-Chloro-4-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), we delineate a systematic approach to elucidate its molecular geometry, vibrational signatures, electronic characteristics, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this and related molecules through computational modeling.

Introduction: The Significance of Halogenated Salicylates